JTE-952

概要

説明

JTE-952は、コロニー刺激因子1レセプター(CSF1R)の強力かつ選択的な阻害剤として知られる新規化合物です。このレセプターは、単球、マクロファージなどの単球系細胞に特異的に発現されるタンパク質チロシンキナーゼです。 This compoundは、CSF1Rの活性を阻害することによって、関節リウマチなどのさまざまな炎症性疾患の治療に大きな可能性を示しています .

準備方法

合成経路と反応条件

JTE-952の合成は、アゼチジンコアの調製から始まる複数の工程を伴います。 主要な中間体である(2S)-3-{[2-({3- [4-(4-シクロプロピルベンジルオキシ)-3-メトキシフェニル]アゼチジン-1-イル}カルボニル)ピリジン-4-イル]メトキシ}プロパン-1,2-ジオールは、環化、カップリング、官能基変換を含む一連の反応によって合成されます 。反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を含みます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率性、費用対効果、および環境持続可能性のために最適化されています。 これには、自動反応器、連続フローシステム、および高度な精製技術を使用して、大量のthis compoundを生産することが含まれます .

化学反応の分析

反応の種類

JTE-952は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、this compoundの官能基を変更して、さまざまなアナログを生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、this compoundのさまざまなアナログと誘導体があり、それぞれ潜在的に異なる薬理学的特性を持っています .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: CSF1Rおよび関連する経路の阻害を研究するためのツール化合物として使用されます。

生物学: 単球とマクロファージの生物学におけるCSF1Rの役割を理解するのに役立ちます。

科学的研究の応用

JTE-952 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of CSF1R and related pathways.

Biology: Helps in understanding the role of CSF1R in monocyte and macrophage biology.

Medicine: Shows potential in treating inflammatory diseases, particularly rheumatoid arthritis, by inhibiting CSF1R activity

Industry: Used in the development of new therapeutic agents targeting CSF1R.

作用機序

JTE-952は、CSF1Rの活性を選択的に阻害することによってその効果を発揮します。この阻害は、ヒトマクロファージにおけるCSF1Rのリン酸化を防ぎ、それによってこれらの細胞のCSF1誘導性増殖を阻害します。 この化合物はまた、リポ多糖刺激に対する反応で、腫瘍壊死因子-αなどのプロ炎症性サイトカインの産生を阻害します 。この二重の作用により、this compoundは強力な抗炎症剤となります。

類似化合物の比較

類似化合物

PLX3397(ペキシダートニブ): 炎症性疾患の治療における同様の応用を持つ別のCSF1R阻害剤.

BLZ945: 神経変性疾患の前臨床研究で使用されるCSF1R阻害剤.

GW2580: 化学構造は異なるが、生物学的活性は類似したCSF1R阻害剤.

This compoundの独自性

This compoundは、CSF1Rの阻害における高い選択性と効力によって際立っています。 前臨床モデルでは、他のCSF1R阻害剤と比較して、炎症と骨破壊の軽減に優れた効力を示しています 。 さらに、this compoundは有利な薬物動態プロファイルを有しており、臨床使用のための有望な候補となっています .

類似化合物との比較

Similar Compounds

PLX3397 (Pexidartinib): Another CSF1R inhibitor with similar applications in treating inflammatory diseases.

BLZ945: A CSF1R inhibitor used in preclinical studies for neurodegenerative diseases.

GW2580: A CSF1R inhibitor with a different chemical structure but similar biological activity.

Uniqueness of JTE-952

This compound stands out due to its high selectivity and potency in inhibiting CSF1R. It has shown greater efficacy in reducing inflammation and bone destruction in preclinical models compared to other CSF1R inhibitors . Additionally, this compound has a favorable pharmacokinetic profile, making it a promising candidate for clinical use .

特性

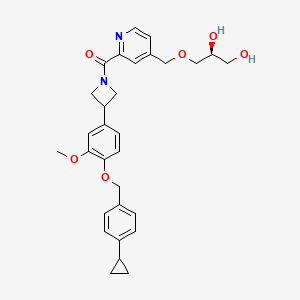

分子式 |

C30H34N2O6 |

|---|---|

分子量 |

518.6 g/mol |

IUPAC名 |

[3-[4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-[[(2S)-2,3-dihydroxypropoxy]methyl]pyridin-2-yl]methanone |

InChI |

InChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1 |

InChIキー |

LTTJGQBDGMNWHJ-SANMLTNESA-N |

SMILES |

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5 |

異性体SMILES |

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COC[C@H](CO)O)OCC4=CC=C(C=C4)C5CC5 |

正規SMILES |

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

JTE-952; JTE 952; JTE952 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3aR,4R,6R,6aR)-4-(6-benzamidopurin-9-yl)-2-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B1192910.png)

![1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one](/img/structure/B1192911.png)

![3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B1192912.png)